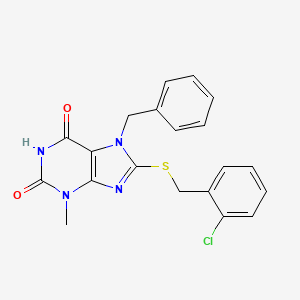![molecular formula C20H22ClN3O2 B11990693 methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER typically involves the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Imine formation: The piperazine derivative is then reacted with 4-formylbenzoic acid methyl ester in the presence of a suitable catalyst to form the imine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the piperazine ring or benzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the chlorobenzyl group.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with biological targets.
Medicine
The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals or as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chlorobenzyl)piperazine: A precursor in the synthesis of the compound.
4-Formylbenzoic acid methyl ester: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER lies in its specific structure, which may confer unique pharmacological properties compared to other piperazine derivatives
Propriétés
Formule moléculaire |
C20H22ClN3O2 |
|---|---|
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
methyl 4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-20(25)17-8-6-16(7-9-17)14-22-24-12-10-23(11-13-24)15-18-4-2-3-5-19(18)21/h2-9,14H,10-13,15H2,1H3/b22-14+ |
Clé InChI |
SIBSISCNTXQXEG-HYARGMPZSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11990620.png)

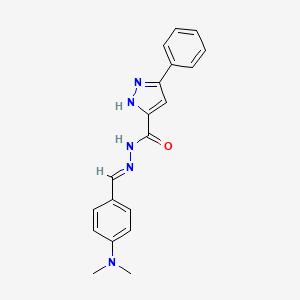
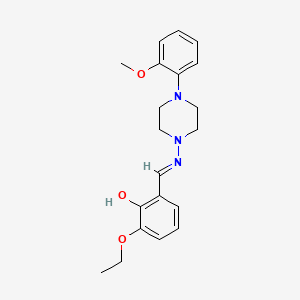
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)
![2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990658.png)
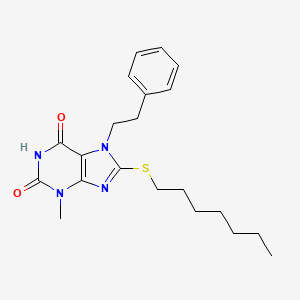

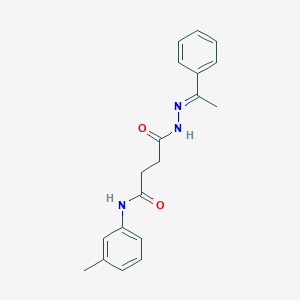
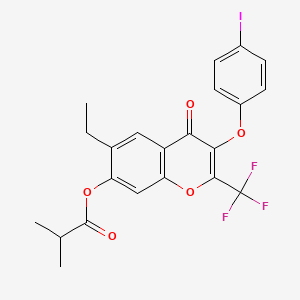

![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)
